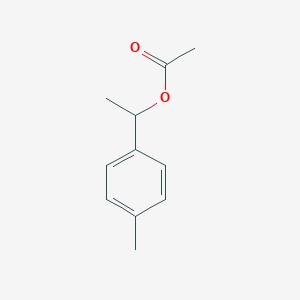
1-(2,4-Diaminopteridin-7-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 1-(2,4-Diaminopteridin-7-yl)butan-1-one involves multicomponent reactions, including microwave-assisted Cu(I)-catalyzed processes and cyclopropanation techniques. For instance, Xu et al. (2021) developed a microwave-assisted synthesis method for unsymmetrical 1,4-diamino-2-butynes, which share structural similarities, indicating potential approaches for synthesizing related compounds (Xianjun Xu, H. Feng, E. V. Van der Eycken, 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(2,4-Diaminopteridin-7-yl)butan-1-one often features complex coordination geometries. Zhou et al. (2007) synthesized a divalent ytterbium complex to explore single electron-transfer reactions, providing insights into the coordination geometry around metal atoms in similar structures (Hui Zhou, Huadong Guo, Yingming Yao, Liying Zhou, Hongmei Sun, Hongting Sheng, Yong Zhang, Q. Shen, 2007).
Chemical Reactions and Properties
The chemical reactivity of compounds related to 1-(2,4-Diaminopteridin-7-yl)butan-1-one includes the ability to undergo reduction coupling and polymerization reactions. This is illustrated by the work on ytterbium complexes by Zhou et al., which engage in reduction coupling reactions and the polymerization of epsilon-caprolactone, suggesting a wide range of chemical reactivity for related compounds (Hui Zhou et al., 2007).
Physical Properties Analysis
While specific physical properties of 1-(2,4-Diaminopteridin-7-yl)butan-1-one are not directly reported, the physical properties of structurally similar compounds can provide insights. For example, the synthesis and structural characterization of compounds by Mahata et al. (2003) shed light on the physical aspects, such as crystal structure and solubility, which can be relevant for understanding the physical properties of 1-(2,4-Diaminopteridin-7-yl)butan-1-one and its derivatives (P. K. Mahata, U. S. Kumar, V. Sriram, H. Ila, H. Junjappa, 2003).
Aplicaciones Científicas De Investigación
Analytical Characterization in Forensic Science
1-(2,4-Diaminopteridin-7-yl)butan-1-one has been studied in forensic science for its analytical characterization. Liu et al. (2022) focused on the identification and analytical characterization of various compounds, including 1-(2,4-Diaminopteridin-7-yl)butan-1-one, using techniques like ultra-high-performance liquid chromatography and gas chromatography. This research aids forensic laboratories in identifying and understanding the structure of new psychoactive substances (Liu, Hua, Song, & Jia, 2022).
Synthesis of Derivatives for Biological Evaluation
Kuznetsov et al. (2010) explored the synthesis of various derivatives, including 1-(2,4-Diaminopteridin-7-yl)butan-1-one, for potential biological applications. This research contributes to the development of new compounds with potential biological and pharmacological properties (Kuznetsov, Mazhed, & Serova, 2010).
Study in Pharmaceutical Chemistry
Rosowsky et al. (1973) conducted a study on 6,7-disubstituted 2,4-diaminopteridines, which includes compounds like 1-(2,4-Diaminopteridin-7-yl)butan-1-one. This study was aimed at evaluating these compounds for potential antimalarial and antitumor properties, contributing to pharmaceutical research and drug development (Rosowsky, Chaykovsky, Lin, & Modest, 1973).
Development of Antioxidant and Anticancer Drugs
Gibadullina et al. (2019) synthesized a series of 2,6-diaminopyridines, related to 1-(2,4-Diaminopteridin-7-yl)butan-1-one, to investigate their potential as antioxidant and anticancer drugs. This research expands the understanding of these compounds' pharmacological properties and their application in cancer treatment (Gibadullina et al., 2019).
Exploration in Medicinal Chemistry
In medicinal chemistry, studies like those by Rosowsky & Forsch (1982) have explored the importance of the side-chain amide carbonyl group in the biological activity of methotrexate analogues, which is closely related to the structure of 1-(2,4-Diaminopteridin-7-yl)butan-1-one. Such research helps in understanding the structural determinants of biological activity in drug design (Rosowsky & Forsch, 1982).
Safety And Hazards
The safety and hazards associated with 1-(2,4-Diaminopteridin-7-yl)butan-1-one are not available in the search results. However, it’s always important to handle chemical substances with care and follow safety protocols.
Direcciones Futuras
The future directions for the research and application of 1-(2,4-Diaminopteridin-7-yl)butan-1-one are not clear from the search results. However, related compounds have been synthesized and evaluated for their anti-tubercular activity3, suggesting potential avenues for future research.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.
Propiedades
IUPAC Name |
1-(2,4-diaminopteridin-7-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-2-3-6(17)5-4-13-7-8(11)15-10(12)16-9(7)14-5/h4H,2-3H2,1H3,(H4,11,12,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZILDUTGNKQKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN=C2C(=NC(=NC2=N1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649906 |
Source


|
| Record name | 1-(2,4-Diaminopteridin-7-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Diaminopteridin-7-yl)butan-1-one | |
CAS RN |
107260-56-0 |
Source


|
| Record name | 1-(2,4-Diaminopteridin-7-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)
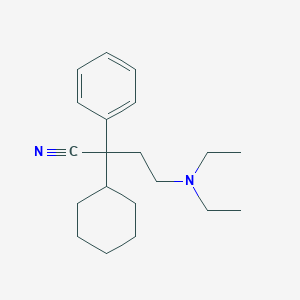
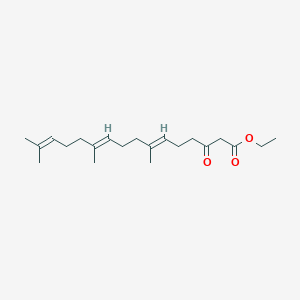
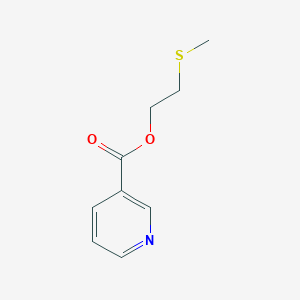
![Methyl 12-ethyl-4-[(13Z)-13-ethylidene-18-methoxycarbonyl-4-oxo-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,5,7-trien-5-yl]-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9-tetraene-10-carboxylate](/img/structure/B17244.png)
![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)
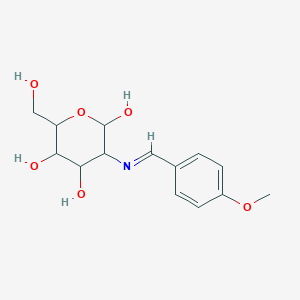
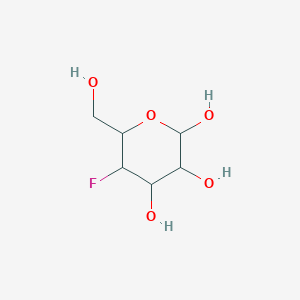
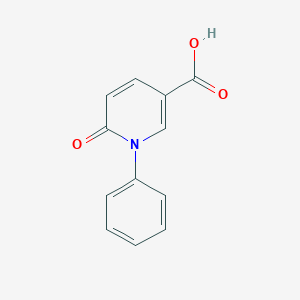

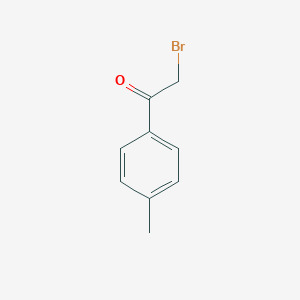
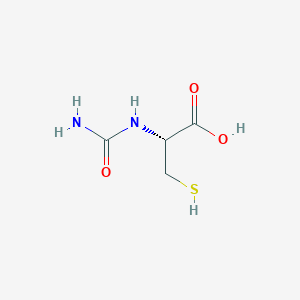
![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)
